molecular formula C8H10 B097554 1,4-Dimethyl(~2~H_4_)benzene CAS No. 16034-43-8

1,4-Dimethyl(~2~H_4_)benzene

Cat. No.: B097554
CAS No.: 16034-43-8
M. Wt: 110.19 g/mol
InChI Key: URLKBWYHVLBVBO-LNFUJOGGSA-N
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Description

Xanthopurpurin, also known as 1,3-dihydroxyanthraquinone, is an organic compound with the molecular formula C₁₄H₈O₄. It is one of the ten dihydroxyanthraquinone isomers and occurs naturally in the plant Rubia cordifolia (Indian madder). Xanthopurpurin is known for its reddish crystalline appearance and has been used historically as a dye .

Scientific Research Applications

Xanthopurpurin has a wide range of scientific research applications:

Safety and Hazards

1,4-Dimethylbenzene is harmful if swallowed, and its vapor may be toxic . It is a flammable liquid and vapor . Avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes .

Mechanism of Action

Target of Action

1,4-Dimethyl(~2~H_4_)benzene, also known as 1,2,4,5-tetradeuterio-3,6-dimethylbenzene, is a chemical compound with the formula C8H10 . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets of a compound can vary widely depending on the context of its use, such as in a biological system or in an industrial process.

Mode of Action

It’s known that the compound has two sets of equivalent protons: the four aromatic protons and the six methyl protons . This could potentially influence its interactions with other molecules or substances.

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of research in this area

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthopurpurin can be synthesized through various methods. One common approach involves the hydroxylation of anthraquinone. The reaction typically requires a catalyst and specific reaction conditions to ensure the correct placement of hydroxyl groups at the 1 and 3 positions on the anthraquinone ring .

Industrial Production Methods: Industrial production of xanthopurpurin often involves extraction from natural sources such as the roots of Rubia tinctorum (common madder). The compound is extracted as a glycoside and then hydrolyzed to yield xanthopurpurin. The extraction process may involve solvents like chloroform, and the compound is obtained as reddish crystals that melt at 270–273°C .

Chemical Reactions Analysis

Types of Reactions: Xanthopurpurin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various alkyl or acyl derivatives .

Comparison with Similar Compounds

Xanthopurpurin is similar to other anthraquinone derivatives such as alizarin and purpurin. it is unique in its specific hydroxylation pattern (1,3-dihydroxyanthraquinone) and its distinct biological activities. Other similar compounds include:

Xanthopurpurin’s unique properties and diverse applications make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

1,2,4,5-tetradeuterio-3,6-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLKBWYHVLBVBO-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583834
Record name 1,4-Dimethyl(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16034-43-8
Record name 1,4-Dimethyl(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16034-43-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
74

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